![molecular formula C17H14BrNO2S B2566890 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 2097893-77-9](/img/structure/B2566890.png)

2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

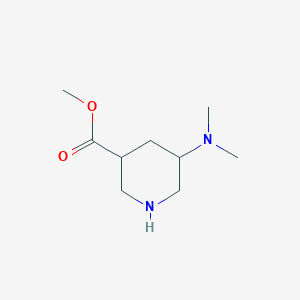

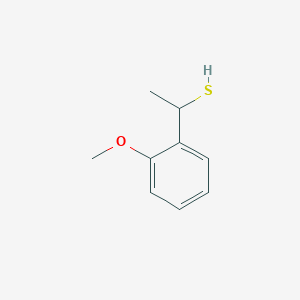

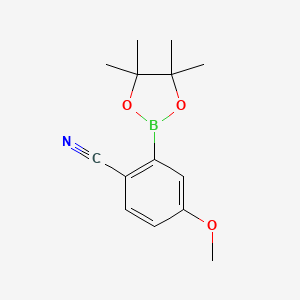

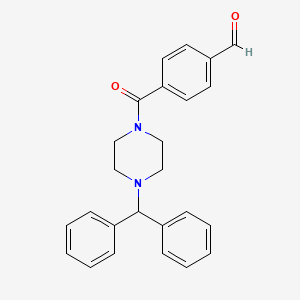

The compound “2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide” is a complex organic molecule that contains a benzamide group, a bromine atom, a furan ring, and a thiophene ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide group would provide a planar structure, while the furan and thiophene rings would add additional complexity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing similar functional groups are known to undergo a variety of reactions. For example, bromides are often used in substitution reactions, while furan and thiophene rings can participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly reactive. The furan and thiophene rings could potentially contribute to the compound’s stability and reactivity .Applications De Recherche Scientifique

Synthesis and Reactivity

- The compound is involved in various synthesis processes. For instance, it has been used in the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which undergoes electrophilic substitution reactions like nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). This illustrates its role in creating derivatives with potential pharmacological activities.

Crystallographic Studies

- Crystal structure analysis is another significant application. For example, the crystal structure of related compounds like 5-(p-bromophenyl)- N,N-bis(2-chloroethyl)-2-furamide has been studied, revealing insights into the molecular interactions and configurations of such compounds (Galešić & Vlahov, 1990).

Pharmacological and Biological Activity

- The compound and its derivatives show promise in biological and pharmacological research. Research on N-(4-bromophenyl)furan-2-carboxamide, a related compound, demonstrated significant anti-bacterial activities against various drug-resistant bacteria (Siddiqa et al., 2022). This indicates the potential of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide in developing new antibacterial agents.

Electrophilic Substitution and Kinetics

- The kinetics of electrophilic substitution reactions involving similar compounds are also a key area of study. For instance, the bromination kinetics of 2-methoxycarbonyl derivatives of furan and related compounds have been explored (Linda & Marino, 1968), providing valuable insights into the reactivity of these heterocyclic systems.

Polymer and Material Science

- In material science, derivatives of furan and thiophene, which are structurally related to 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide, have been used to create novel polymers. These polymers, like poly(thiophenylanilino) and poly(furanylanilino) polymers, have applications in electronics due to their electroactive properties (Baldwin et al., 2008).

Antimicrobial Research

- The antimicrobial activity of compounds related to 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide has been a subject of study, with several derivatives showing effectiveness against various microbes (Popiołek et al., 2016). This highlights its potential in developing new antimicrobial agents.

Fluorophore Development

- In the field of optical materials, derivatives of this compound have been explored for their fluorescent properties. For example, 2,3-diphenylphenanthro[9,10-b]furans, a related class of compounds, show intense blue fluorescence, which is significant for developing new fluorophores and optical materials (Kojima et al., 2016).

Propriétés

IUPAC Name |

2-bromo-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO2S/c18-14-6-2-1-5-12(14)17(20)19-11-13(15-7-3-9-21-15)16-8-4-10-22-16/h1-10,13H,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMDVJDDRCEPIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1Z)-1-[2-(3-chloro-5-methylpyridin-2-yl)hydrazin-1-ylidene]ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2566807.png)